4H-吡喃-2,6-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

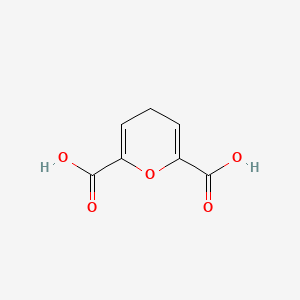

4H-Pyran-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12. The purity is usually 95%.

BenchChem offers high-quality 4H-Pyran-2,6-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-2,6-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性

土荆皮酸存在于罂粟科植物中,尤其是在大黄草中。 由于其抗癌特性,它已被用于医疗治疗 .

抗菌特性

除了其抗癌特性外,土荆皮酸还表现出抗菌特性,使其成为开发新型抗菌药物的潜在候选药物 .

保肝特性

土荆皮酸已被发现具有保肝特性,这意味着它可以防止肝脏受损。 这使其成为治疗肝脏疾病的潜在治疗剂 .

抗氧化特性

土荆皮酸也具有抗氧化特性。 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是人体对环境和其他压力反应时产生的不稳定分子 .

结构化学研究

土荆皮酸的分子结构已通过密度泛函理论 (DFT-B3LYP) 结合大型相关一致基组进行了研究 . 这项研究有助于了解取代基对 4H-吡喃环结构、偶极矩、芳香性几何/磁性指标和 NBO 电荷的影响 .

金属络合物形成

土荆皮酸已被用于形成与各种金属离子形成金属络合物。 这些络合物的结构说明了这种配体的显着配位多功能性和其络合物的大量结构多样性 .

恢复正常孢子形成

4H-吡喃-2,6-二羧酸是二吡啶甲酸的类似物,已被证明可以完全替代二吡啶甲酸,从而恢复巨型芽孢杆菌突变体天冬氨酸半醛丙酮酸缩合酶的正常孢子形成

作用机制

Target of Action

4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .

Mode of Action

The mode of action of 4H-Pyran-2,6-dicarboxylic Acid involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .

Biochemical Pathways

It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .

Pharmacokinetics

Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4H-Pyran-2,6-dicarboxylic Acid’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Action Environment

The action of 4H-Pyran-2,6-dicarboxylic Acid can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .

生化分析

Biochemical Properties

The biochemical properties of 4H-Pyran-2,6-dicarboxylic Acid are largely due to its structure and its interactions with various biomolecules. The molecular structure of 4H-Pyran-2,6-dicarboxylic Acid was verified using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . The impact of substituents on the 4H-Pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges was assessed .

Cellular Effects

It has been shown to restore normal sporulation in a Bacillus megaterium mutant, suggesting that it may have significant effects on cellular processes .

Molecular Mechanism

Its ability to replace dipicolinic acid in restoring normal sporulation suggests that it may interact with the aspartic semialdehyde pyruvate-condensing enzyme .

属性

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23047-07-6 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)